molecular formula C8H5F5O B3032039 Phenol, 4-(pentafluoroethyl)- CAS No. 95881-25-7

Phenol, 4-(pentafluoroethyl)-

Cat. No.: B3032039
CAS No.: 95881-25-7
M. Wt: 212.12 g/mol
InChI Key: PWCUFRXPNILGHF-UHFFFAOYSA-N
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Description

Phenol, 4-(pentafluoroethyl)-, also known as 4-(pentafluoroethyl)phenol, is an organic compound with the molecular formula C8H5F5O. It is a derivative of phenol where one of the hydrogen atoms on the benzene ring is replaced by a pentafluoroethyl group. This compound is known for its unique chemical properties due to the presence of the highly electronegative fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 4-(pentafluoroethyl)- can be synthesized through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions. The reaction is scalable and can be performed at room temperature with a short reaction time .

Industrial Production Methods: Industrial production of phenol derivatives often involves nucleophilic aromatic substitution reactions. For example, the conversion of aryl halides to phenols can be achieved using strong nucleophiles under specific conditions. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-(pentafluoroethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are commonly used.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

Phenol, 4-(pentafluoroethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of phenol, 4-(pentafluoroethyl)- involves its interaction with various molecular targets. The presence of the pentafluoroethyl group enhances its reactivity and ability to participate in chemical reactions. The compound can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. It can also produce chemical neurolysis when injected next to a nerve .

Comparison with Similar Compounds

Phenol, 4-(pentafluoroethyl)- can be compared with other phenolic compounds such as:

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    4-Fluorophenol: A similar compound with a single fluorine atom instead of a pentafluoroethyl group.

    4-Chlorophenol: Another similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness: The presence of the pentafluoroethyl group in phenol, 4-(pentafluoroethyl)- makes it unique due to the high electronegativity and reactivity of the fluorine atoms. This enhances its chemical stability and reactivity compared to other phenolic compounds .

Biological Activity

Phenol, 4-(pentafluoroethyl)-, also known as 2-amino-4-(pentafluoroethyl)phenol, is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, antioxidant properties, and potential therapeutic applications.

Phenol, 4-(pentafluoroethyl)- is characterized by the presence of a pentafluoroethyl group attached to the phenolic ring. This modification enhances its lipophilicity and may influence its interaction with biological targets. The compound can be synthesized through various methods, including perfluoroalkylation reactions that selectively modify phenolic compounds .

The biological activity of Phenol, 4-(pentafluoroethyl)- is primarily attributed to its interaction with specific molecular targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and chelating metal ions. These properties are crucial for mitigating oxidative stress in biological systems.
  • Enzyme Interaction : Studies indicate that this phenolic compound may interact with enzymes involved in cellular processes, potentially influencing metabolic pathways .
  • Cellular Effects : Research has shown that it can affect cell viability and proliferation in various cell lines, suggesting its potential use in cancer therapy .

Antioxidant Activity

A series of studies have evaluated the antioxidant capacity of Phenol, 4-(pentafluoroethyl)- using different assays:

Assay TypeActivity Level (TEAC)
ABTS0.93
FRAP0.98
ORAC4.39

These results indicate that the compound's antioxidant activity is comparable to established antioxidants like Trolox and Edaravone .

Toxicity and Safety Profile

Aqueous toxicity predictions for phenolic derivatives suggest that while many phenols exhibit varying degrees of toxicity, the specific profile for Phenol, 4-(pentafluoroethyl)- remains to be fully characterized. Preliminary studies indicate moderate toxicity levels that warrant further investigation to assess safety for therapeutic use .

Case Studies

  • Antiproliferative Activity : In one study, Phenol, 4-(pentafluoroethyl)- was tested alongside other polyfluorinated compounds for their effects on prostate cancer cell lines. The results demonstrated a significant reduction in cell proliferation rates compared to controls, highlighting its potential as an anti-cancer agent .
  • Enzyme Inhibition : Another research effort focused on the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings revealed that it could inhibit these enzymes effectively, suggesting a possible role in neuroprotective therapies .

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCUFRXPNILGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446072
Record name Phenol, 4-(pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95881-25-7
Record name Phenol, 4-(pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.39 g of 1-ethoxymethoxy-4-pentafluoroethyl benzene, 30 ml of acetone and 30 ml of 6 M hydrochloric acid were stirred while heating at 50° C. for 2.5 hours. The reaction mixture was cooled to room temperature, and then poured into water, followed by extraction with ethyl acetate. The combined organic layers were washed with water and a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 4-(pentafluoroethyl)phenol.
Name
1-ethoxymethoxy-4-pentafluoroethyl benzene
Quantity
7.39 g
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reactant
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30 mL
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30 mL
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Synthesis routes and methods II

Procedure details

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CCOCOc1ccc(C(F)(F)C(F)(F)F)cc1
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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